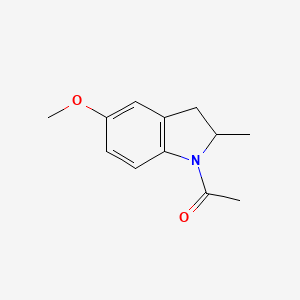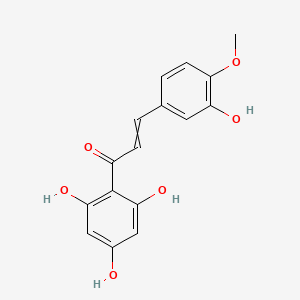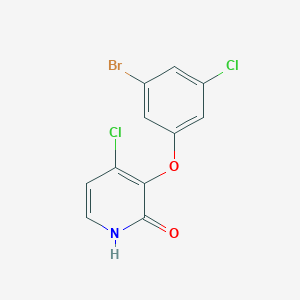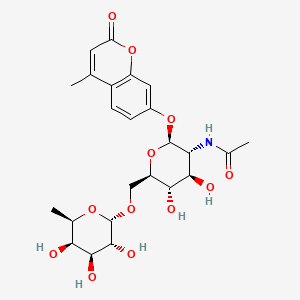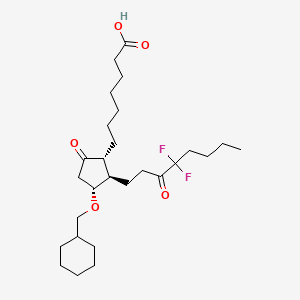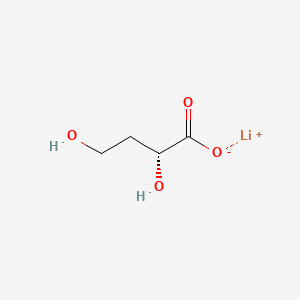
(R)-2,4-Dihydroxybutanoic Acid Lithium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of ®-2,4-Dihydroxybutanoic Acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the lithium salt. The reaction can be represented as follows:
(R)-2,4-Dihydroxybutanoic Acid+LiOH→(R)-2,4-Dihydroxybutanoic Acid Lithium Salt+H2O
Industrial Production Methods
In industrial settings, the production of ®-2,4-Dihydroxybutanoic Acid Lithium Salt may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
®-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学的研究の応用
®-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of ®-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
類似化合物との比較
Similar Compounds
- ®-2,4-Dihydroxybutanoic Acid Sodium Salt
- ®-2,4-Dihydroxybutanoic Acid Potassium Salt
- ®-2,4-Dihydroxybutanoic Acid Calcium Salt
Uniqueness
®-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific reactivity and interaction with lithium ions. This uniqueness can result in distinct chemical and biological properties compared to its sodium, potassium, and calcium counterparts.
特性
分子式 |
C4H7LiO4 |
|---|---|
分子量 |
126.1 g/mol |
IUPAC名 |
lithium;(2R)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m1./s1 |
InChIキー |
PJHHPJLVTCAOHC-AENDTGMFSA-M |
異性体SMILES |
[Li+].C(CO)[C@H](C(=O)[O-])O |
正規SMILES |
[Li+].C(CO)C(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


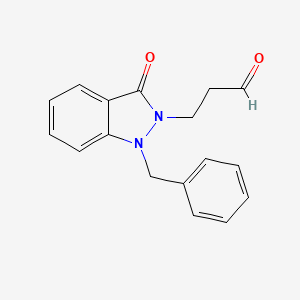
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
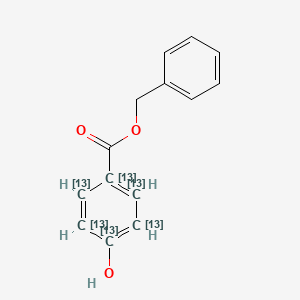
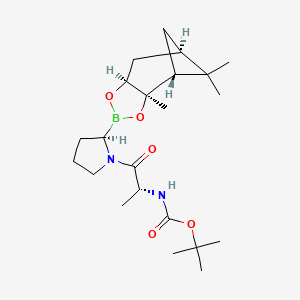

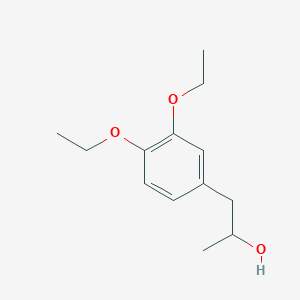
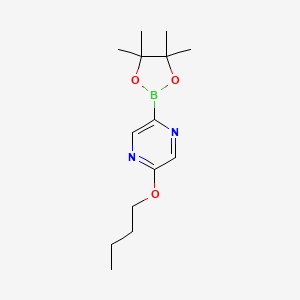
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
